molecular formula C24H44N12O7 B3050951 L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- CAS No. 299957-97-4

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl-

Cat. No.: B3050951
CAS No.: 299957-97-4
M. Wt: 612.7 g/mol
InChI Key: BOVPSEAQQQYHDR-VGWMRTNUSA-N
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Description

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- is a complex peptide compound that combines several amino acids, including L-glutamine, L-arginine, glycine, and L-proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA and scavengers.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may produce reduced forms.

Scientific Research Applications

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including wound healing and immune modulation.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with cell surface receptors to initiate signaling cascades.

    Modulate Enzyme Activity: Influence the activity of enzymes involved in metabolic pathways.

    Affect Gene Expression: Alter the expression of genes related to cellular functions.

Comparison with Similar Compounds

Similar Compounds

    L-Glutamine: A single amino acid involved in various metabolic processes.

    L-Arginine: An amino acid known for its role in nitric oxide production.

    Glycyl-L-arginine: A dipeptide with potential biological activity.

Uniqueness

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- is unique due to its specific combination of amino acids, which may confer distinct biological and chemical properties not observed in simpler peptides or individual amino acids.

This detailed article provides a comprehensive overview of L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- is a complex peptide composed of several amino acids, primarily L-glutamine and L-arginine, which are known for their significant roles in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

Chemical Structure:
The compound is a synthetic peptide formed through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to create a specific structure. The unique combination of L-glutamine and L-arginine in this peptide may confer distinct biological properties that are not present in simpler peptides or individual amino acids.

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- exerts its biological effects through several mechanisms:

  • Receptor Binding:
    • The peptide may interact with specific cell surface receptors, initiating signaling cascades that influence cellular functions.
  • Modulation of Enzyme Activity:
    • It can affect the activity of enzymes involved in metabolic pathways, particularly those related to immune response and wound healing.
  • Gene Expression Regulation:
    • The compound may alter the expression of genes associated with cellular functions, enhancing the overall metabolic activity within cells .

1. Wound Healing

Research indicates that L-glutamine plays a crucial role in wound healing processes. A systematic review highlighted that supplementation with arginine and glutamine significantly enhances wound healing by improving nitrogen balance and reducing pro-inflammatory cytokine levels such as IL-6 and TNFα .

Key Findings:

  • Glutamine supplementation was associated with:
    • Increased hydroxyproline content (a marker for collagen synthesis).
    • Enhanced lymphocyte proliferation.
    • Reduced length of hospital stay for patients undergoing surgery .

Table 1: Meta-analysis Results on Wound Healing

ParameterMean Difference (MD)95% Confidence Interval (CI)p-value
Hydroxyproline Content4.49(3.54, 4.45)<0.00001
Nitrogen Balance0.39(0.21, 0.58)<0.0001
IL-6 Levels-5.78(-8.71, -2.86)=0.0001
TNFα Levels-8.15(-9.34, -6.96)<0.00001

2. Immune Function

L-glutamine is essential for maintaining immune function by supporting lymphocyte proliferation and cytokine production, which are critical during stress conditions such as illness or injury .

Mechanisms include:

  • Enhancing phagocytic activity of neutrophils and monocytes.
  • Supporting the production of immunoglobulins like secretory IgA, which protects mucosal surfaces from pathogens .

3. Gastrointestinal Health

The compound has been shown to protect the integrity of the gastrointestinal tract by:

  • Reducing intestinal permeability.
  • Preventing translocation of Gram-negative bacteria into systemic circulation during catabolic states .

Case Studies

  • COVID-19 Treatment:
    A study involving COVID-19 patients demonstrated that those receiving oral L-glutamine had shorter hospitalization times and reduced need for intensive care compared to controls .

Table 2: Clinical Study Results on COVID-19

GroupHospitalization Time (days)ICU RequirementMortality
Without L-glutamine10.4 ± 1.941
With L-glutamine8.9 ± 1.800
  • Surgical Patients:
    In surgical settings, glutamine supplementation improved recovery metrics such as reduced length of hospital stay and lower patient mortality rates .

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44N12O7/c25-13(4-1-9-31-23(27)28)19(39)33-12-18(38)34-14(5-2-10-32-24(29)30)21(41)36-11-3-6-16(36)20(40)35-15(22(42)43)7-8-17(26)37/h13-16H,1-12,25H2,(H2,26,37)(H,33,39)(H,34,38)(H,35,40)(H,42,43)(H4,27,28,31)(H4,29,30,32)/t13-,14-,15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVPSEAQQQYHDR-VGWMRTNUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44N12O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433323
Record name L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299957-97-4
Record name L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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